1-Ethyl-2,3-dimethylbenzene
Overview
Description
1-Ethyl-2,3-dimethylbenzene: 1,2-dimethyl-3-ethylbenzene , is an organic compound with the molecular formula C10H14 . It is a derivative of benzene, where an ethyl group is substituted at the third position of the benzene ring, and two methyl groups are substituted at the first and second positions. This compound is a colorless liquid with a characteristic aromatic odor .
Scientific Research Applications
1-Ethyl-2,3-dimethylbenzene has several applications in scientific research, including:
Chemistry: It is used as a starting material for the synthesis of various organic compounds and intermediates.
Biology: It serves as a solvent in biological assays and experiments.
Medicine: It is used in the synthesis of pharmaceutical intermediates and active ingredients.
Industry: It is employed in the production of dyes, resins, and plasticizers
Safety and Hazards
Xylene, including 3-Ethyl-o-xylene, is known to be toxic and can pose a potential occupational hazard for those who come into contact with it regularly . Short-term exposure can result in irritation of the nose, eyes, and throat, leading to neurological, gastrointestinal, and reproductive harmful effects . Long-term exposure may cause hazardous effects on the respiratory system, central nervous system, cardiovascular system, and renal system . It is also flammable and can cause skin and eye irritation .
Future Directions
Mechanism of Action
Target of Action
1-Ethyl-2,3-dimethylbenzene, also known as 3-Ethyl-o-xylene, is a derivative of benzene . As such, it primarily targets the aromatic ring structure of benzene in chemical reactions .
Mode of Action
The mode of action of 3-Ethyl-o-xylene involves electrophilic aromatic substitution . This is a two-step mechanism:
- Step 1 (Slow) : The electrons in the pi bond attack the electrophile. One carbon gets a positive charge, the other forms a carbon-electrophile bond. This forms the arenium ion .
- Step 2 (Fast) : The lone pair of electrons on a base attacks the hydrogen. This causes the electrons in the C-H bond to form a C-C double bond and aromaticity is reformed .
Biochemical Pathways
The biochemical pathways affected by 3-Ethyl-o-xylene are those involving benzene derivatives. The compound can undergo reactions such as free radical bromination, nucleophilic substitution, and oxidation .
Result of Action
The result of the action of 3-Ethyl-o-xylene is the formation of a substituted benzene ring . This occurs through the electrophilic aromatic substitution mechanism, where a proton is removed from the intermediate, yielding a substituted benzene ring .
Biochemical Analysis
Biochemical Properties
3-Ethyl-o-xylene plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. One of the primary interactions of 3-Ethyl-o-xylene is with cytochrome P450 enzymes, which are responsible for the metabolism of many xenobiotics and endogenous compounds. The interaction between 3-Ethyl-o-xylene and cytochrome P450 enzymes leads to the formation of hydroxylated metabolites, which are more water-soluble and can be easily excreted from the body .
Additionally, 3-Ethyl-o-xylene has been shown to interact with glutathione S-transferase, an enzyme involved in the detoxification of reactive oxygen species and electrophilic compounds. This interaction enhances the conjugation of 3-Ethyl-o-xylene with glutathione, facilitating its removal from the body . Furthermore, 3-Ethyl-o-xylene can bind to various proteins, altering their structure and function, which may have implications for cellular processes and signaling pathways.
Cellular Effects
The effects of 3-Ethyl-o-xylene on various types of cells and cellular processes are diverse. In hepatocytes, 3-Ethyl-o-xylene has been shown to induce the expression of cytochrome P450 enzymes, leading to increased metabolism of xenobiotics . This induction can result in enhanced detoxification and clearance of harmful compounds from the liver. Prolonged exposure to 3-Ethyl-o-xylene may lead to oxidative stress and cellular damage due to the generation of reactive oxygen species during its metabolism .
In neuronal cells, 3-Ethyl-o-xylene has been observed to affect cell signaling pathways, particularly those involving neurotransmitters. It can modulate the release and uptake of neurotransmitters, potentially impacting synaptic transmission and neuronal communication . Additionally, 3-Ethyl-o-xylene has been shown to influence gene expression by altering the activity of transcription factors and other regulatory proteins . This can lead to changes in cellular metabolism, growth, and differentiation.
Molecular Mechanism
The molecular mechanism of action of 3-Ethyl-o-xylene involves several key processes. At the molecular level, 3-Ethyl-o-xylene exerts its effects through binding interactions with various biomolecules. One of the primary targets of 3-Ethyl-o-xylene is the cytochrome P450 enzyme family. Upon binding to these enzymes, 3-Ethyl-o-xylene undergoes hydroxylation, resulting in the formation of hydroxylated metabolites . These metabolites are more water-soluble and can be readily excreted from the body.
In addition to its interaction with cytochrome P450 enzymes, 3-Ethyl-o-xylene can also inhibit or activate other enzymes involved in cellular metabolism. For example, it has been shown to inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine . This inhibition can lead to increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission and synaptic plasticity.
Furthermore, 3-Ethyl-o-xylene can modulate gene expression by interacting with transcription factors and other regulatory proteins. This can result in changes in the expression of genes involved in various cellular processes, including metabolism, growth, and differentiation .
Temporal Effects in Laboratory Settings
The effects of 3-Ethyl-o-xylene in laboratory settings can vary over time. In vitro studies have shown that 3-Ethyl-o-xylene is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to 3-Ethyl-o-xylene can lead to the accumulation of reactive oxygen species, resulting in oxidative stress and cellular damage .
In vivo studies have demonstrated that the effects of 3-Ethyl-o-xylene on cellular function can change over time. For example, short-term exposure to 3-Ethyl-o-xylene may result in the induction of cytochrome P450 enzymes and enhanced detoxification, while long-term exposure can lead to oxidative stress and cellular damage . Additionally, the stability and degradation of 3-Ethyl-o-xylene can be influenced by various factors, including temperature, pH, and the presence of other chemicals .
Dosage Effects in Animal Models
The effects of 3-Ethyl-o-xylene in animal models can vary depending on the dosage. At low doses, 3-Ethyl-o-xylene has been shown to induce the expression of cytochrome P450 enzymes, leading to enhanced detoxification and clearance of xenobiotics . At higher doses, 3-Ethyl-o-xylene can cause toxic effects, including oxidative stress, cellular damage, and disruption of cellular metabolism .
In animal models, the threshold effects of 3-Ethyl-o-xylene have been observed, with low doses resulting in minimal adverse effects, while higher doses can lead to significant toxicity . Additionally, prolonged exposure to high doses of 3-Ethyl-o-xylene can result in the accumulation of reactive oxygen species, leading to oxidative stress and cellular damage . These findings highlight the importance of carefully monitoring and controlling the dosage of 3-Ethyl-o-xylene in experimental settings.
Metabolic Pathways
3-Ethyl-o-xylene is involved in several metabolic pathways, primarily through its interaction with cytochrome P450 enzymes. Upon entering the body, 3-Ethyl-o-xylene is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites . These metabolites are more water-soluble and can be readily excreted from the body.
In addition to its interaction with cytochrome P450 enzymes, 3-Ethyl-o-xylene can also interact with other enzymes involved in cellular metabolism. For example, it has been shown to interact with glutathione S-transferase, an enzyme involved in the detoxification of reactive oxygen species and electrophilic compounds . This interaction enhances the conjugation of 3-Ethyl-o-xylene with glutathione, facilitating its removal from the body.
Furthermore, 3-Ethyl-o-xylene can affect metabolic flux and metabolite levels by modulating the activity of various enzymes and regulatory proteins . This can result in changes in the levels of key metabolites, impacting cellular metabolism and function.
Transport and Distribution
The transport and distribution of 3-Ethyl-o-xylene within cells and tissues are influenced by various factors, including its physicochemical properties and interactions with transporters and binding proteins. 3-Ethyl-o-xylene is a lipophilic compound, allowing it to readily diffuse across cell membranes and accumulate in lipid-rich tissues .
Within cells, 3-Ethyl-o-xylene can interact with various transporters and binding proteins, facilitating its transport and distribution . For example, it has been shown to bind to albumin, a major plasma protein, which can enhance its solubility and transport in the bloodstream . Additionally, 3-Ethyl-o-xylene can interact with membrane transporters, such as ATP-binding cassette transporters, which can influence its uptake and efflux from cells .
The distribution of 3-Ethyl-o-xylene within tissues can also be influenced by its interactions with various biomolecules. For example, it has been shown to accumulate in the liver, where it is metabolized by cytochrome P450 enzymes . Additionally, 3-Ethyl-o-xylene can accumulate in the brain, where it can affect neurotransmitter signaling and neuronal function .
Subcellular Localization
The subcellular localization of 3-Ethyl-o-xylene can influence its activity and function within cells. 3-Ethyl-o-xylene is primarily localized in the endoplasmic reticulum, where it interacts with cytochrome P450 enzymes and undergoes metabolism . This localization is facilitated by targeting signals and post-translational modifications that direct 3-Ethyl-o-xylene to the endoplasmic reticulum .
In addition to its localization in the endoplasmic reticulum, 3-Ethyl-o-xylene can also be found in other subcellular compartments, including the cytoplasm and mitochondria . In the cytoplasm, 3-Ethyl-o-xylene can interact with various enzymes and regulatory proteins, influencing cellular metabolism and function . In the mitochondria, 3-Ethyl-o-xylene can affect mitochondrial function and energy production by modulating the activity of key enzymes involved in oxidative phosphorylation .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Ethyl-2,3-dimethylbenzene can be synthesized through various methods, including the alkylation of o-xylene with ethyl halides in the presence of a Lewis acid catalyst such as aluminum chloride. Another method involves the methylation of ethylbenzene using methanol and a zeolite catalyst .
Industrial Production Methods: In industrial settings, this compound is often produced as part of the BTX (benzene, toluene, xylene) aromatics extracted from catalytic reforming processes. The production involves the methylation of toluene and benzene, followed by separation and purification of the desired isomers .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-2,3-dimethylbenzene undergoes various chemical reactions, including:
Reduction: It can be reduced to form ethyl-o-xylene derivatives using reducing agents such as hydrogen in the presence of a catalyst.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an acidic or neutral medium.
Reduction: Hydrogen gas (H2) with a palladium or platinum catalyst.
Substitution: Nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.
Major Products:
Oxidation: Carboxylic acids such as 3-ethyl-2,3-dimethylbenzoic acid.
Reduction: Ethyl-o-xylene derivatives.
Substitution: Nitro, sulfonyl, or halogenated derivatives of 3-ethyl-o-xylene.
Comparison with Similar Compounds
- o-Xylene (1,2-dimethylbenzene)
- m-Xylene (1,3-dimethylbenzene)
- p-Xylene (1,4-dimethylbenzene)
- Ethylbenzene
Comparison: 1-Ethyl-2,3-dimethylbenzene is unique due to the presence of both ethyl and methyl groups on the benzene ring, which affects its chemical reactivity and physical properties. Compared to other xylene isomers, this compound has a higher boiling point and different reactivity patterns in substitution reactions due to the combined effects of the ethyl and methyl groups .
Properties
IUPAC Name |
1-ethyl-2,3-dimethylbenzene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14/c1-4-10-7-5-6-8(2)9(10)3/h5-7H,4H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUBBAXISAHIDNM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00865479 | |
Record name | 3-Ethyl-o-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
933-98-2, 29224-55-3 | |
Record name | 1-Ethyl-2,3-dimethylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=933-98-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-Ethyl-o-xylene | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000933982 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, ethyldimethyl- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029224553 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzene, 1-ethyl-2,3-dimethyl- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 3-Ethyl-o-xylene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00865479 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-ethyl-o-xylene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.069 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 3-ETHYL-O-XYLENE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L57QY9G73K | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
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